molecular formula C14H12N2O2S2 B2458155 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2379996-62-8

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2458155
CAS No.: 2379996-62-8
M. Wt: 304.38
InChI Key: XDUCYMJMGDGKAS-UHFFFAOYSA-N
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Description

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-5-19-13)15-7-12-6-11(9-20-12)10-3-4-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUCYMJMGDGKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea typically involves multicomponent reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for such compounds often utilize green chemistry principles to enhance yield and reduce waste. For example, the use of catalytically active ionic liquids as a medium can avoid the need for traditional catalysts and solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Key Functional Groups

  • Furan Ring : Contributes to the compound's electronic properties and potential reactivity.
  • Thiophene Rings : Known for their stability and ability to participate in various chemical reactions.
  • Urea Linkage : Imparts biological activity, particularly in enzyme inhibition.

Urease Inhibition

Research indicates that compounds with thiourea structures exhibit significant urease inhibitory activity, which is crucial for addressing conditions like kidney stones and peptic ulcers. A study demonstrated that derivatives of thiourea showed promising results against urease, suggesting that 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea may serve as a potent urease inhibitor due to its structural similarities to known inhibitors .

Antimicrobial Activity

The incorporation of furan and thiophene moieties has been linked to enhanced antimicrobial properties. Compounds featuring these structures have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. Research has indicated that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and facilitate charge transport is critical for improving device performance.

Synthesis of Novel Polymers

The compound can act as a building block for synthesizing novel polymers with tailored properties. The presence of both furan and thiophene allows for the creation of conjugated systems that exhibit desirable mechanical and thermal properties, making them suitable for various industrial applications.

Case Study 1: Urease Inhibition Studies

A series of experiments evaluated the urease inhibitory activity of various thiourea derivatives, including those structurally similar to this compound. The findings revealed that modifications on the thiourea core significantly affected inhibitory potency, with certain substitutions leading to enhanced activity compared to standard reference compounds .

Case Study 2: Organic Photovoltaic Devices

In a study investigating the use of thiophene-based materials in organic photovoltaic devices, researchers incorporated derivatives similar to this compound into active layers. The results indicated improved power conversion efficiencies due to better charge mobility and light absorption characteristics attributed to the compound's unique structure.

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Biological Activity

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H12N2O2S2C_{14}H_{12}N_2O_2S_2 and a molecular weight of 304.4 g/mol. Its structure includes a furan ring and thiophene moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H12N2O2S2C_{14}H_{12}N_2O_2S_2
Molecular Weight304.4 g/mol
CAS Number2379996-62-8

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of thiophene derivatives and their coupling with furan derivatives. The synthetic routes often utilize palladium-catalyzed cross-coupling methods.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of thiourea and urea derivatives, including those structurally related to this compound. For instance, compounds with similar structures exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 93.3 μM across various cancer cell lines, suggesting significant anticancer properties .

Antifungal and Insecticidal Activity

The compound's derivatives have been evaluated for antifungal activity against plant pathogens and larvicidal effects against Aedes aegypti. Studies indicate that these compounds show selective toxicity toward certain fungi and mosquito larvae, with some derivatives achieving LD50 values as low as 67.9 ppm, indicating high effectiveness in pest control applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within targeted pathways. This interaction may lead to the inhibition of cancer cell proliferation or modulation of inflammatory responses.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of structurally similar thiourea compounds against various cancer cell lines, reporting notable selective activities against lung, ovarian, and breast cancer cells with varying GI50 values .
  • Insecticidal Properties : Another investigation focused on the larvicidal activity of thiourea derivatives against Aedes aegypti, revealing that certain compounds exhibited significant biting deterrent activity alongside larvicidal effects .

Q & A

Basic: What are the synthetic routes for 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea?

Answer:
The compound is synthesized via urea-forming reactions between isocyanates and amines. A common approach involves reacting a thiophene-substituted isocyanate with a furan-thiophene methylamine derivative in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative methods include alkylation of pre-functionalized thiophene or furan intermediates using transition-metal catalysts (e.g., ruthenium-catalyzed C–H activation) to install the methyl linker between heterocycles .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:
DoE is critical for identifying optimal reaction parameters. Key factors include:

  • Solvent polarity : Polar aprotic solvents may enhance nucleophilicity but increase side reactions.
  • Catalyst loading : Ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) improve regioselectivity in C–H alkylation steps .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates.
    Statistical modeling (e.g., response surface methodology) can predict interactions between variables, such as the trade-off between reaction time and byproduct formation .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond distances in thiophene rings ~1.71 Å) and confirms the urea moiety’s planar geometry .
  • ¹H/¹³C NMR : Key signals include the urea NH protons (δ ~8.5–9.5 ppm) and aromatic protons from furan (δ ~6.7–7.2 ppm) and thiophene (δ ~7.0–7.5 ppm) .
  • FT-IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while thiophene C–S vibrations occur at ~680–710 cm⁻¹ .

Advanced: How can tautomerism in thiophene-furan-urea derivatives affect biological activity?

Answer:
Thiol-thione tautomerism in heterocyclic substituents (e.g., thiophene-linked urea) alters electron density and hydrogen-bonding capacity, impacting receptor binding. Computational studies (DFT at B3LYP/6-31G*) can predict tautomeric stability, while ¹H NMR titration in DMSO-d₆/D₂O mixtures monitors proton exchange dynamics . For instance, thione tautomers may exhibit stronger π-π stacking with aromatic residues in enzyme active sites .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinases or cytochrome P450 enzymes. Docking poses of the urea moiety often show hydrogen bonds with catalytic lysine or aspartate residues .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8–3.5), blood-brain barrier permeability (low), and hERG inhibition risk (moderate due to urea’s polarity) .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, with the urea linkage (C=O) being the most labile .
  • pH stability : Hydrolysis of the urea group occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming corresponding amines and CO₂. Buffered solutions (pH 6–8) at 4°C are recommended for long-term storage .

Advanced: How do substituent modifications on the thiophene/furan rings alter bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance electrophilicity, improving kinase inhibition (e.g., IC₅₀ reduced from 12 µM to 4 µM with 4-Cl substitution) .
  • Steric effects : Bulky groups (e.g., 2,4,6-trimethylphenyl) reduce solubility but increase selectivity for hydrophobic binding pockets .
  • Heteroatom placement : Furan-3-yl vs. furan-2-yl substitution alters π-conjugation, affecting fluorescence properties in imaging studies .

Advanced: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

  • Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically in the 1–10 µM range .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Target engagement : Western blotting for phospho-kinases (e.g., p-AKT, p-ERK) after treatment .

Basic: What chromatographic methods purify this compound?

Answer:

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent. Rf ~0.3–0.4 on TLC .
  • HPLC : C18 column, gradient elution (20% → 80% acetonitrile in H₂O + 0.1% TFA), retention time ~8–10 min .

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:

  • Control standardization : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
  • Metabolic interference : Test for CYP450-mediated degradation using liver microsomes .
  • Structural verification : Confirm batch purity via HRMS and 2D NMR (HSQC, HMBC) to rule out isomer contamination .

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